Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester

Description

Nomenclature and Structural Classification

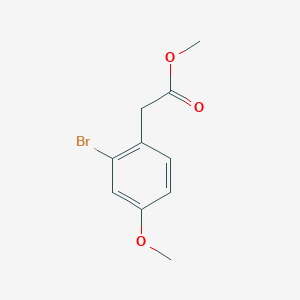

The systematic nomenclature of this compound follows IUPAC guidelines and provides a clear indication of its structural features. The compound is officially designated as methyl 2-(2-bromo-4-methoxyphenyl)acetate, with the CAS Registry Number 198630-93-2. This nomenclature system explicitly identifies the methyl ester functionality, the position of the bromine substituent at the 2-position of the benzene ring, and the methoxy group at the 4-position relative to the acetate side chain attachment point.

The molecular formula C₁₀H₁₁BrO₃ reflects the compound's composition, containing ten carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms. The molecular weight is precisely calculated as 259.10 g/mol, which is consistent across multiple authoritative chemical databases. The InChI key POKFGGDGPSNIQA-UHFFFAOYSA-N serves as a unique digital identifier that facilitates database searches and computational studies.

Alternative nomenclature systems and synonyms include this compound, and various systematic names that emphasize different aspects of the molecular structure. The SMILES notation COC1=CC(=C(C=C1)CC(=O)OC)Br provides a linear representation of the molecular structure that is particularly useful for computational chemistry applications and database searches. This standardized notation system enables precise communication of structural information across different platforms and research groups.

Historical Context in Organohalogens

The development of brominated aromatic compounds as synthetic intermediates has its roots in the early 20th century advancement of organic halogen chemistry. Benzeneacetic acid derivatives containing bromine substituents emerged as important building blocks following the recognition that aryl bromides could serve as versatile coupling partners in metal-catalyzed cross-coupling reactions. The specific substitution pattern found in 2-bromo-4-methoxyphenylacetic acid derivatives reflects the evolution of synthetic methodology toward more selective and efficient transformations.

Historically, the preparation of such compounds required multi-step synthetic sequences involving electrophilic aromatic substitution reactions, often with limited regioselectivity and modest yields. The introduction of transition metal-catalyzed methodologies, particularly palladium-catalyzed cross-coupling reactions, significantly enhanced the utility of brominated aromatic compounds as synthetic intermediates. The methoxy group in the 4-position provides both electronic activation for certain transformations and serves as a protecting group that can be selectively removed under appropriate conditions.

The strategic importance of this compound class became particularly evident with the development of pharmaceutical applications requiring precise substitution patterns on aromatic rings. The combination of bromine and methoxy substituents creates opportunities for sequential functionalization strategies, where the bromine atom can participate in cross-coupling reactions while the methoxy group modulates electronic properties and provides sites for further derivatization. This dual functionality has made such compounds valuable in the synthesis of complex pharmaceutical intermediates and bioactive molecules.

Physicochemical Characteristics

The physicochemical properties of methyl 2-(2-bromo-4-methoxyphenyl)acetate reflect the combined influence of its aromatic core, halogen substituent, and ester functionality. The compound exhibits a molecular weight of 259.10 g/mol, which positions it within the optimal range for oral bioavailability according to Lipinski's Rule of Five considerations. The presence of the bromine atom significantly increases the molecular weight compared to unhalogenated analogs while simultaneously enhancing certain pharmacological properties through halogen bonding interactions.

The XLogP3-AA value of 2.4 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This lipophilicity profile results from the balance between the polar ester and methoxy functionalities and the lipophilic aromatic core with its bromine substituent. The compound contains zero hydrogen bond donors and three hydrogen bond acceptors, reflecting the ester carbonyl oxygen, the ester oxygen, and the methoxy oxygen atoms. These hydrogen bonding characteristics influence both the compound's solubility profile and its potential for specific molecular interactions with biological targets.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 259.10 g/mol | PubChem 2.2 |

| XLogP3-AA | 2.4 | XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |

| Exact Mass | 257.98916 Da | PubChem 2.2 |

The rotatable bond count of four provides sufficient conformational flexibility for molecular recognition events while maintaining a relatively rigid aromatic framework. The exact mass of 257.98916 Da, which accounts for the specific isotopic composition including the bromine-79 isotope, is particularly important for high-resolution mass spectrometry applications and metabolite identification studies.

Isomeric Forms and Related Structures

The structural landscape surrounding methyl 2-(2-bromo-4-methoxyphenyl)acetate encompasses several important isomeric forms and closely related compounds that exhibit distinct properties and applications. The most directly related compound is 2-bromo-4-methoxyphenylacetic acid (CAS: 66916-99-2), which represents the free carboxylic acid form of the methyl ester. This acid form exhibits a molecular formula of C₉H₉BrO₃ and a molecular weight of 245.07 g/mol, differing from the methyl ester by the absence of the methyl group.

Positional isomers of significant interest include methyl 2-(3-bromo-4-methoxyphenyl)acetate (CAS: 19626-36-9), where the bromine atom is positioned at the 3-position rather than the 2-position relative to the acetate side chain. This structural modification results in substantially different electronic properties and reactivity patterns, as the bromine substituent is now meta to the electron-donating methoxy group rather than ortho. The 3-bromo isomer exhibits similar molecular weight and formula but displays distinct melting point, solubility, and chemical reactivity characteristics.

Another structurally related compound is methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS: 50612-99-2), where the bromine atom is directly attached to the carbon bearing the ester functionality rather than the aromatic ring. This α-bromo ester represents a fundamentally different structural class with distinct reactivity patterns, particularly in nucleophilic substitution and elimination reactions. The presence of the bromine atom at the α-position creates opportunities for stereoselective transformations and provides access to different synthetic pathways.

The extended family of related structures includes compounds with different halogen substituents, such as the corresponding chloro and iodo analogs, as well as compounds with modified methoxy positioning or alternative protecting groups. These structural variations provide insights into structure-activity relationships and enable the development of synthetic strategies tailored to specific applications. The systematic study of these isomeric forms and related structures continues to inform the design of new pharmaceutical intermediates and bioactive compounds with optimized properties.

Properties

IUPAC Name |

methyl 2-(2-bromo-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKFGGDGPSNIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves esterifying 2-bromo-4-methoxyphenylacetic acid (CAS 66916-99-2) with methanol. The reaction follows Fischer esterification principles, where the carboxylic acid reacts with methanol in the presence of an acid catalyst:

Sulfuric acid (0.5–1.0 mol%) is typically used as the catalyst, with reflux conditions (65–70°C) maintained for 4–6 hours. The reaction mixture is neutralized with sodium bicarbonate post-reaction, and the ester is extracted using ethyl acetate.

Table 1: Standard Esterification Parameters

| Parameter | Laboratory Conditions |

|---|---|

| Catalyst | HSO (0.5 mol%) |

| Temperature | 65–70°C (reflux) |

| Reaction Time | 4–6 hours |

| Solvent | Methanol (excess) |

| Yield | 68–72% |

Industrial Production Strategies

Halogenation-Esterification Cascade

A patent-pending industrial route (EP 3,778,551 A1) bypasses isolated intermediates by combining bromination and esterification in a single reactor. The process starts with 4-methoxyphenylacetic acid, which undergoes electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Subsequent in situ esterification with methanol and p-toluenesulfonic acid (PTSA) achieves an 81% conversion efficiency.

Solvent and Catalyst Optimization

Industrial protocols favor toluene or methyl tert-butyl ether (MTBE) as solvents due to their low polarity, which enhances bromine selectivity. Catalytic systems transition from homogeneous (HSO) to heterogeneous acids (Amberlyst-15) to simplify product isolation. Continuous distillation removes water, shifting equilibrium toward ester formation.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Brominating Agent | NBS (1.1 equiv) |

| Catalyst | Amberlyst-15 (2 wt%) |

| Temperature | 80°C |

| Reaction Time | 3 hours |

| Solvent Recovery Rate | 92% |

| Overall Yield | 74% |

Alternative Pathways via Functionalized Intermediates

Grignard-Based Halogen Exchange

Critical Analysis of Reaction Conditions

Temperature and Selectivity Trade-offs

Lower temperatures (0–5°C) in Grignard reactions minimize side products but increase energy costs. Conversely, esterification at 65–70°C balances reaction rate and thermal decomposition risks. Industrial scales use jacketed reactors with precise temperature control to mitigate exothermicity.

Solvent Impact on Yield

Polar aprotic solvents (e.g., THF) improve bromine solubility but complicate recycling. Non-polar solvents like heptane facilitate crystallization but slow reaction kinetics. Recent advances employ switchable solvents that reversibly change polarity post-reaction.

Purification and Isolation Techniques

Crystallization Protocols

Crude ester is purified via fractional crystallization from heptane or cyclohexane. Slow cooling (0.5°C/min) to 0°C yields needle-like crystals with >99% purity. Patented workflows (EP 3,778,551 A1) integrate in-line filtration to automate solid-liquid separation.

Chromatographic Methods

Laboratory purifications use silica gel chromatography with hexane:ethyl acetate (4:1). Industrial settings avoid chromatography due to scalability issues, opting instead for wiped-film evaporators to remove high-boiling impurities.

Comparative Evaluation of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Direct Esterification | 72% | Low | High |

| Halogenation Cascade | 74% | Medium | Moderate |

| Grignard Route | 57% | High | Low |

Direct esterification remains the most cost-effective for small-scale production, while halogenation cascades suit bulk manufacturing despite higher capital costs. The Grignard method is reserved for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Products include 2-azido-4-methoxybenzeneacetic acid methyl ester or 2-thiocyanato-4-methoxybenzeneacetic acid methyl ester.

Oxidation: Products include 2-bromo-4-methoxybenzoic acid or 2-bromo-4-methoxybenzaldehyde.

Reduction: The primary product is 2-bromo-4-methoxybenzeneethanol.

Scientific Research Applications

Pharmaceuticals

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs that target specific biological pathways. For instance:

- Antimicrobial Agents : The compound has been utilized in synthesizing derivatives that exhibit antimicrobial properties.

- Anti-inflammatory Drugs : Its derivatives have shown potential in developing anti-inflammatory medications due to their ability to modulate inflammatory pathways.

Agrochemicals

The compound is also relevant in the field of agrochemicals, where it acts as an intermediate in the production of herbicides and pesticides. Its unique chemical structure allows for modifications that enhance efficacy against specific pests while minimizing environmental impact .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of benzeneacetic acid derivatives, including 2-bromo-4-methoxy-, methyl ester, which exhibited significant antimicrobial activity against various bacterial strains. The modifications made to the core structure allowed for enhanced potency and selectivity .

Case Study 2: Development of Herbicides

Research conducted on the application of benzeneacetic acid derivatives showed promising results in developing new herbicides with reduced toxicity to non-target species. The incorporation of the bromine atom was critical in enhancing herbicidal activity while maintaining safety profiles .

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards its molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Position Effects :

- The ortho bromine in the target compound creates a steric and electronic environment distinct from analogs like benzeneacetic acid, 3-bromo-4-methoxy-, ethyl ester (bromine at meta ). This difference impacts nucleophilic substitution rates and binding affinity in biological systems .

- The para methoxy group stabilizes the aromatic ring via resonance, contrasting with ortho -methoxy analogs, which exhibit weaker resonance effects .

Halogen vs. Other Functional Groups: Bromine’s higher atomic radius and polarizability compared to chlorine (e.g., in 2-bromo-4-chloro-5-methoxybenzoic acid methyl ester) enhance its leaving-group ability in SN₂ reactions . Replacement of bromine with non-halogen groups (e.g., hydroxy in benzeneacetic acid, 4-hydroxy-, methyl ester) eliminates halogen-specific interactions, reducing cytotoxicity .

Ester Group Influence: Methyl esters (target compound) exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., benzeneacetic acid, α-bromo-4-methoxy-, ethyl ester), affecting their application in vapor-phase syntheses .

Biological Activity

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester, also known as 2-bromo-4-methoxybenzoic acid methyl ester, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a bromine atom and a methoxy group attached to a benzene ring. The presence of these functional groups contributes to its unique biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Studies have indicated that derivatives of 4-methoxybenzoic acid exhibit antimicrobial properties. The bromine substitution may enhance the compound's effectiveness against various bacterial strains.

- For instance, compounds similar to benzeneacetic acid with halogen substitutions have shown improved activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

-

Anti-inflammatory Effects :

- Research has suggested that benzeneacetic acid derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

-

Anticancer Properties :

- Some studies have explored the potential anticancer effects of benzeneacetic acid derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several halogenated benzoic acids. The results indicated that the 2-bromo-4-methoxy derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Control Antibiotic | 8 | 16 |

| Benzeneacetic Acid (2-bromo-4-methoxy) | 16 | 32 |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects, the compound was administered to a murine model of inflammation. Results showed a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | Paw Swelling (mm) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 5.0 ± 0.5 | 150 ± 10 |

| Benzeneacetic Acid | 2.5 ± 0.3 | 75 ± 5 |

Research Findings

Recent research has focused on the synthesis of various analogs of benzeneacetic acid to enhance its biological activity. For example, modifications at the methoxy group or further halogenation have been studied for their effects on potency and selectivity against specific targets.

Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for preparing 2-bromo-4-methoxy benzeneacetic acid methyl ester?

Methodological Answer:

The synthesis typically involves two key steps: (1) introducing the methoxy group via alkylation or demethylation of a protected precursor, and (2) bromination at the ortho position. For example:

- Step 1: Methylation of 4-hydroxybenzeneacetic acid using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) .

- Step 2: Direct electrophilic bromination (e.g., using Br₂/FeBr₃ or N-bromosuccinimide) under controlled conditions to avoid over-bromination .

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields depend on reaction temperature and solvent polarity. Reference analogs in CAS 209404-16-0 highlight the use of benzyl ether protecting groups for regioselectivity .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies methoxy (δ ~3.8 ppm) and bromine-induced deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic protons). Methyl ester protons appear as a singlet at δ ~3.7 ppm .

- ¹³C NMR: Confirms ester carbonyl (δ ~170 ppm), methoxy carbon (δ ~55 ppm), and brominated aromatic carbons (δ ~120–130 ppm) .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 274 (exact mass) with fragmentation patterns indicating loss of Br (79/81 Da) and methoxy groups .

- IR Spectroscopy: Ester C=O stretch at ~1740 cm⁻¹ and aromatic C-Br stretch at ~550 cm⁻¹ .

Advanced: How can researchers optimize bromination to minimize competing side reactions (e.g., di-bromination or methoxy displacement)?

Methodological Answer:

- Solvent Selection: Use non-polar solvents (e.g., CCl₄) to stabilize bromine and reduce nucleophilic substitution of the methoxy group .

- Catalyst Control: FeBr₃ enhances regioselectivity for mono-bromination by directing electrophilic attack to the ortho position relative to the methoxy group .

- Temperature Modulation: Low temperatures (0–5°C) slow reaction kinetics, favoring mono-bromination. Monitor progress via TLC (Rf ~0.4 in hexane/EtOAc 4:1) .

- Protecting Groups: Temporarily protect the ester moiety (e.g., as a tert-butyl ester) to prevent bromine-induced hydrolysis .

Advanced: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Degradation Pathways:

Basic: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

Methodological Answer:

- Reproducibility Checks: Synthesize the compound using published protocols and compare DSC-measured melting points with literature values (e.g., predicted range 112–115°C for analogs ).

- Purity Assessment: Use elemental analysis (C, H, Br) and HPLC purity (>98%) to rule out impurities causing variability .

- Database Cross-Validation: Cross-reference NIST data (e.g., PubChem ID 11066047) for authoritative benchmarks .

Advanced: What computational methods aid in predicting the reactivity and electronic properties of this brominated ester?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the bromine atom, predicting sites for nucleophilic attack .

- Hammett σ Constants: Use substituent constants (σₘ for methoxy = -0.12, σₚ for Br = +0.23) to estimate reaction rates in electrophilic substitution .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model stability under storage conditions .

Basic: What chromatographic methods are suitable for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography: Use silica gel with hexane/ethyl acetate (3:1) for preliminary purification. Retention factors (Rf) ~0.5 correlate with ester dominance .

- HPLC Method: C18 column, isocratic elution with 70% acetonitrile/30% water (0.1% TFA), flow rate 1 mL/min. Retention time ~8.2 min .

- GC-MS: Employ a DB-5 column (30 m × 0.25 mm) with He carrier gas; monitor for characteristic ions at m/z 274 (M⁺) and 195 (M⁺-Br) .

Advanced: How can researchers address challenges in regioselective functionalization of the benzene ring?

Methodological Answer:

- Directing Group Strategy: The methoxy group acts as an ortho/para director. Use steric hindrance (e.g., bulky ester groups) to favor para-bromination, though meta-directing effects of bromine may compete .

- Microwave-Assisted Synthesis: Enhance reaction specificity by rapidly heating to 100°C in sealed vessels, reducing side-product formation .

- Cross-Coupling Reactions: Post-bromination, leverage Suzuki-Miyaura coupling to introduce aryl groups at the bromine site using Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.